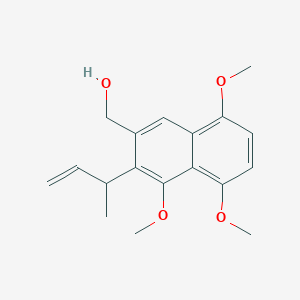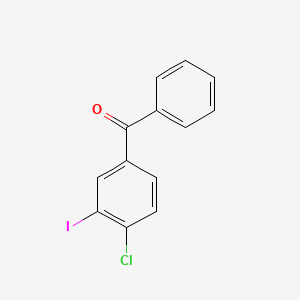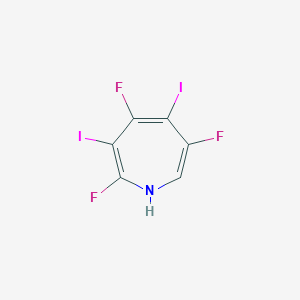methanone CAS No. 922529-74-6](/img/structure/B14186855.png)
[4-(Phenanthren-9-YL)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenanthren-9-YL)phenylmethanone: is a chemical compound that features a phenanthrene moiety attached to a phenyl group, which is further connected to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenanthren-9-YL)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses phenanthrene and benzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 4-(Phenanthren-9-YL)phenylmethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(Phenanthren-9-YL)phenylmethanone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Phenanthren-9-YL)phenylmethanone is used as a building block in organic synthesis, particularly in the development of polycyclic aromatic hydrocarbons and other complex molecules.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Industry: In the industrial sector, 4-(Phenanthren-9-YL)phenylmethanone can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(Phenanthren-9-YL)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenanthrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
4-(Phenanthren-9-YL)phenylmethanol: Similar structure but with an alcohol group instead of a ketone.
4-(Phenanthren-9-YL)phenylamine: Contains an amine group instead of a ketone.
Uniqueness: 4-(Phenanthren-9-YL)phenylmethanone is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity compared to its alcohol and amine analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
922529-74-6 |
|---|---|
Fórmula molecular |
C27H18O |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(4-phenanthren-9-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C27H18O/c28-27(20-8-2-1-3-9-20)21-16-14-19(15-17-21)26-18-22-10-4-5-11-23(22)24-12-6-7-13-25(24)26/h1-18H |
Clave InChI |
PGJUAKXNFVEWFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)




![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

